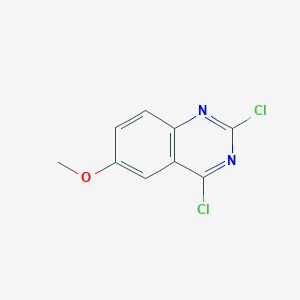![molecular formula C42H20Cl2N12Na2O10S2 B011925 disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate CAS No. 106424-71-9](/img/structure/B11925.png)
disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt is a complex organic compound with a unique structure. It is primarily used in research settings and is not intended for human or veterinary use. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, amino, and chloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized applications in research. when produced, it involves large-scale organic synthesis techniques, often requiring stringent control of reaction conditions to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its complex structure and stability
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on proteins, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different core structures.
Anthraquinone derivatives: Compounds with similar anthraquinone cores but different functional groups.
Triazine derivatives: Compounds with similar triazine groups but different overall structures.
Uniqueness
What sets Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt apart is its unique combination of functional groups and its complex molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Properties
CAS No. |
106424-71-9 |
|---|---|
Molecular Formula |
C42H20Cl2N12Na2O10S2 |
Molecular Weight |
1033.7 g/mol |
IUPAC Name |
disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate |
InChI |
InChI=1S/C42H22Cl2N12O10S2.2Na/c43-37-49-39(45)53-41(51-37)47-25-11-1-15(13-27(25)67(61,62)63)55-33(57)21-7-3-17-19-5-9-23-32-24(10-6-20(30(19)32)18-4-8-22(34(55)58)31(21)29(17)18)36(60)56(35(23)59)16-2-12-26(28(14-16)68(64,65)66)48-42-52-38(44)50-40(46)54-42;;/h1-14H,(H,61,62,63)(H,64,65,66)(H3,45,47,49,51,53)(H3,46,48,50,52,54);;/q;2*+1/p-2 |
InChI Key |
PWIJAJCXCYJOMB-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C=C9)NC1=NC(=NC(=N1)N)Cl)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])NC1=NC(=NC(=N1)N)Cl.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C=C9)NC1=NC(=NC(=N1)N)Cl)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])NC1=NC(=NC(=N1)N)Cl.[Na+].[Na+] |
| 106424-71-9 | |
Synonyms |
Benzenesulfonic acid, 3,3'-(1,2,3,8,9,10-hexahydro- 1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d'e'f' ]diisoquinoline-2,9-diyl)bis[6-[(-amino-6-chlor o-8-triazin-2-yl)amino]-, disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-Methyl-3-[4-(phenoxymethyl)phenyl]propyl]morpholine](/img/structure/B11842.png)

![lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B11851.png)





![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)





